molecular formula C12H17NO B1333057 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32278-16-3

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1333057
CAS RN: 32278-16-3
M. Wt: 191.27 g/mol
InChI Key: NAGHJJKXKIKNES-UHFFFAOYSA-N
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Description

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of organic compounds known as benzoxazines. These compounds are characterized by a heterocyclic structure that includes an oxygen and a nitrogen atom in a fused benzene ring system. The presence of the tert-butyl group at the 3-position of the dihydro-2H-1,4-benzoxazine ring system is a distinguishing feature of this compound, which can influence its physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including those with tert-butyl groups, often involves the reaction of amino alcohols with other reagents to form the characteristic oxazine ring. For example, the synthesis of tetrahydro-3,5-dialkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones from optically pure 2-amino alcohols demonstrates the selective alkylation at the C-3 position, yielding compounds with good yield and defined stereochemistry . Additionally, the synthesis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2,3,5-tetrahydrophenazine through the reaction of di-tert-butyl-1,4-benzoquinone with o-aminophenylimine and cyclohexanone shows the versatility of tert-butyl groups in the synthesis of complex oxazine derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is often confirmed by techniques such as single crystal X-ray analysis. This method has been used to determine the structures of various compounds, including those with tert-butyl substituents . The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules. The oxazine ring typically adopts a half-chair conformation, and the orientation of substituents like the tert-butyl group can significantly affect the overall shape and properties of the molecule .

Chemical Reactions Analysis

Benzoxazine compounds, including those with tert-butyl groups, can undergo various chemical reactions. For instance, kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine has been achieved through acylation with chiral acyl chlorides, leading to enantiomerically pure compounds . This demonstrates the potential for stereoselective synthesis and the importance of chirality in the chemical behavior of benzoxazines. Furthermore, the intramolecular cyclization of certain precursors has been used as a method for synthesizing spiro benzoxazines, showcasing the reactivity of the oxazine ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by the presence of the tert-butyl group and the oxazine ring. The tert-butyl group is known to impart steric bulk, which can affect the solubility, boiling point, and melting point of the compound. The oxazine ring, being a heterocycle, contributes to the compound's potential for hydrogen bonding and its electronic properties. The specific physical and chemical properties of these compounds would be determined by a combination of experimental measurements and theoretical calculations, which are not detailed in the provided papers. However, the presence of intermolecular hydrogen bonds and the conformation of the oxazine ring are mentioned in the context of crystal structures, which can give insights into the compound's solid-state properties .

Scientific Research Applications

  • Application Summary: This compound has been used in the kinetic resolution of racemic mixtures via acylation with chiral acyl chlorides . Kinetic resolution is a method used to separate enantiomers due to their different reaction rates.
  • Methods of Application: The process involves the acylation of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine with various chiral acyl chlorides . The resulting diastereomerically pure amides are then subjected to acid hydrolysis .
  • Results: This method provides a preparative method for obtaining enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJJKXKIKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377208
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

32278-16-3
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

Citations

For This Compound
5
Citations
SA Vakarov, DA Gruzdev, EN Chulakov… - Russian Chemical …, 2019 - Springer
A comparative study of the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through the acylation by various chiral acyl chlorides was carried out. A preparative …
Number of citations: 5 link.springer.com
RA Bunce, DM Herron, LY Hale - Journal of heterocyclic …, 2003 - Wiley Online Library
A tandem reduction‐reductive amination reaction has been applied to the synthesis of 3,4‐dihydro‐2H‐1,4‐benzoxazines and 1‐acetyl‐1,2,3,4‐tetrahydroquinoxalines. The …
Number of citations: 58 onlinelibrary.wiley.com
A Arrais, F Testori, R Calligari, V Gianotti, M Roncoli… - Biology, 2022 - mdpi.com
Simple Summary The large antibiotic consumption in the clinical, veterinary, and agricultural fields has resulted in a tremendous flow of antibiotics into the environment. This has led to …
Number of citations: 1 www.mdpi.com
СА Вакаров, ДА Груздев, ЕН Чулаков… - … Академии наук. Серия …, 2019 - elibrary.ru
Проведено сравнительное изучение кинетического разделения рацемического 3-трет-бутил-3, 4-дигидро-2H-[1, 4] бензоксазина в ходе ацилирования различными …
Number of citations: 3 elibrary.ru
СА ВАКАРОВ - 2018 - elibrary.ru
Новый подход к получению практически ценных энантиомерно чистых 2-алкил- и 2-арилоксикислот КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК …
Number of citations: 0 elibrary.ru

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